molecular formula C13H14N2O2S2 B2903258 N-(4-((methylthio)methyl)thiazol-2-yl)-2-phenoxyacetamide CAS No. 941915-76-0

N-(4-((methylthio)methyl)thiazol-2-yl)-2-phenoxyacetamide

Cat. No.: B2903258
CAS No.: 941915-76-0
M. Wt: 294.39
InChI Key: MNUNTUFERBHHNO-UHFFFAOYSA-N
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Description

N-(4-((Methylthio)methyl)thiazol-2-yl)-2-phenoxyacetamide is a synthetic thiazole derivative designed for research applications. Compounds within this structural class, characterized by a phenoxyacetamide group linked to a substituted thiazole ring, are of significant interest in medicinal chemistry and drug discovery . The structure features a (methylthio)methyl side chain at the 4-position of the thiazole ring, a key functional group that may influence the compound's electronic properties and metabolic stability . Researchers utilize such specialized acetamide derivatives primarily as key intermediates in the synthesis of more complex molecules or as reference standards in analytical studies . As a thiazole-containing compound, it represents an important scaffold for probing biological interactions . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) prior to use and handle this material with appropriate precautions, including wearing protective gloves and eye protection and ensuring good ventilation, in line with the handling guidelines for similar compounds .

Properties

IUPAC Name

N-[4-(methylsulfanylmethyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2S2/c1-18-8-10-9-19-13(14-10)15-12(16)7-17-11-5-3-2-4-6-11/h2-6,9H,7-8H2,1H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNUNTUFERBHHNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCC1=CSC(=N1)NC(=O)COC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-((methylthio)methyl)thiazol-2-yl)-2-phenoxyacetamide typically involves the reaction of 2-phenoxyacetic acid with thiazole derivatives. The process begins with the formation of the thiazole ring, which is achieved by reacting α-haloketones with thiourea. The resulting thiazole derivative is then reacted with 2-phenoxyacetic acid under appropriate conditions to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(4-((methylthio)methyl)thiazol-2-yl)-2-phenoxyacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .

Scientific Research Applications

N-(2H-1,3-benzodioxol-5-yl)-2-[3-(morpholine-4-carbonyl)-5-(thiophen-2-yl)-1H-pyrazol-1-yl]acetamide is a complex organic compound with potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article provides a comprehensive overview of its applications, supported by data tables and documented case studies.

Medicinal Chemistry

N-(2H-1,3-benzodioxol-5-yl)-2-[3-(morpholine-4-carbonyl)-5-(thiophen-2-yl)-1H-pyrazol-1-yl]acetamide has been investigated for its potential as a therapeutic agent. Research indicates that compounds with similar structures exhibit anti-inflammatory, analgesic, and antitumor activities. For instance, derivatives of benzodioxole have shown promise in inhibiting specific cancer cell lines and modulating inflammatory pathways.

Antimicrobial Activity

Studies have demonstrated that compounds containing the pyrazole ring possess significant antimicrobial properties. The incorporation of the morpholine group may enhance the compound's ability to penetrate bacterial membranes, making it effective against resistant strains of bacteria. Preliminary assays have indicated activity against both Gram-positive and Gram-negative bacteria.

Neuropharmacology

Given the structural features of N-(2H-1,3-benzodioxol-5-yl)-2-[3-(morpholine-4-carbonyl)-5-(thiophen-2-yl)-1H-pyrazol-1-yl]acetamide, research has also explored its effects on the central nervous system (CNS). Compounds similar to this have been linked to neuroprotective effects and modulation of neurotransmitter systems, suggesting potential applications in treating neurodegenerative diseases.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal explored the anticancer effects of benzodioxole derivatives on human cancer cell lines. The results indicated that compounds with structural similarities to N-(2H-1,3-benzodioxol-5-yl)-2-[3-(morpholine-4-carbonyl)-5-(thiophen-2-yl)-1H-pyrazol-1-yl]acetamide exhibited significant cytotoxicity against breast cancer cells (MCF7) and prostate cancer cells (PC3). The mechanism was attributed to apoptosis induction and cell cycle arrest.

Case Study 2: Antimicrobial Efficacy

In another study, researchers evaluated the antimicrobial properties of various pyrazole derivatives against common pathogens. The findings revealed that N-(2H-1,3-benzodioxol-5-yl)-2-[3-(morpholine-4-carbonyl)-5-(thiophen-2-yl)-1H-pyrazol-1-yl]acetamide demonstrated effective inhibition of Staphylococcus aureus and Escherichia coli at low micromolar concentrations. This suggests its potential as a lead compound for developing new antibiotics.

Mechanism of Action

The mechanism of action of N-(4-((methylthio)methyl)thiazol-2-yl)-2-phenoxyacetamide involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The compound’s effects are mediated through pathways involving oxidative stress, inflammation, and cell proliferation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Thiazole Ring

The thiazole ring’s 4-position substituent significantly impacts physicochemical and biological properties. Key analogs include:

Compound Name Thiazole Substituent Acetamide Substituent Key Observations Reference
2-(4-Methoxyphenoxy)-N-(4-phenylthiazol-2-yl)acetamide 4-phenyl 4-methoxyphenoxy Enhanced aromatic interactions; moderate solubility
2-Chloro-N-(4-methylthiazol-2-yl)-2-phenylacetamide 4-methyl Chloro, phenyl Increased steric hindrance; lower melting point compared to aryl-substituted analogs
Compound 9c () 4-(4-bromophenyl) Triazole-linked benzodiazol Strong binding affinity in docking studies due to bromine’s electron-withdrawing effects
N-(4-(4-Bromophenyl)thiazol-2-yl)-...acetamide () 4-(4-bromophenyl) Piperazine derivative Improved pharmacokinetic stability in PTX formulations

Key Findings :

  • Aryl vs. Alkyl Substituents : Aryl groups (e.g., phenyl, bromophenyl) enhance π-π stacking in target binding, as seen in ’s docking studies . Alkyl substituents (e.g., methyl) increase lipophilicity but reduce polar interactions .
  • Electron-Donating vs. Withdrawing Groups : Bromine (electron-withdrawing) in 4-bromophenyl analogs improves binding affinity, while methylthio methyl (electron-donating) may enhance nucleophilic reactivity .
Acetamide Backbone Modifications

Variations in the acetamide moiety influence solubility and metabolic stability:

Compound Name Acetamide Modification Key Observations Reference
2-{4-[4-(Benzodiazol)phenoxymethyl]-triazol-1-yl}-N-(thiazol-5-yl)acetamide () Triazole-linked benzodiazol High melting points (210–230°C) due to rigid structure
N-(5-Morpholinomethyl-4-pyridin-3-yl-thiazol-2-yl)benzamide () Morpholinomethyl Improved water solubility via morpholine’s polarity
2-(Quinoxalin-2-yloxy)methyl-triazol-1-yl-acetamide () Quinoxaline linkage Moderate antibacterial activity attributed to planar heterocycles

Key Findings :

  • Phenoxy vs. Heterocyclic Linkages: Phenoxy groups (as in the target compound) offer flexibility and moderate hydrophobicity, whereas triazole or quinoxaline linkages introduce rigidity and polar interactions .
  • Polar Groups : Morpholine or piperazine derivatives () enhance solubility, critical for oral bioavailability .
Physicochemical and Spectral Data Comparison

Melting points, spectral signatures, and synthetic yields vary with substituents:

Compound Name Melting Point (°C) Yield (%) IR ν(C=O) (cm⁻¹) ¹H-NMR (δ, ppm) Reference
Compound 9 () 186–187 90 1682 7.2–8.1 (aryl H)
Compound 11c () Not reported 65 1663 2.4 (CH₃), 7.3–8.5 (aryl H)
N-(4-Fluorophenyl)-thioxoacetamide () 155–156 53 1668 10.2 (NH), 6.9–7.8 (aryl H)

Trends :

  • Higher yields correlate with simpler substituents (e.g., methyl, methoxy) .
  • Aromatic protons in ¹H-NMR appear downfield (δ 7.0–8.5) for aryl-substituted analogs, while alkyl groups resonate upfield (δ 2.0–3.0) .

Research Implications

  • Bioactivity : Docking studies () suggest bulky substituents (e.g., bromophenyl) improve target binding, while methylthio methyl may offer metabolic stability via sulfur oxidation .
  • Drug Design: The phenoxyacetamide scaffold is versatile; substituent tuning balances solubility (e.g., morpholine in ) and potency (e.g., triazole in ) .

Q & A

Q. What are the standard synthetic routes for N-(4-((methylthio)methyl)thiazol-2-yl)-2-phenoxyacetamide, and what reagents/conditions are critical for optimizing yield?

The synthesis typically involves multi-step reactions, starting with thiazole ring formation followed by sequential functionalization. Key steps include:

  • Thiazole core construction : Using 2-aminothiazole derivatives and acylating agents under reflux in polar aprotic solvents (e.g., DMF or dichloromethane) .
  • Methylthio group introduction : Employing methylthiolation reagents (e.g., methyl iodide or dimethyl disulfide) under basic conditions .
  • Phenoxyacetamide coupling : Activated esters or carbodiimide-mediated acylation at room temperature . Critical factors : Solvent polarity, temperature control (60–100°C), and catalytic bases (e.g., triethylamine) to enhance selectivity. Yields range from 40–75% depending on purification methods (e.g., column chromatography) .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

  • NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., methylthio at δ 2.5–3.0 ppm, thiazole protons at δ 7.0–8.5 ppm) .
  • Mass spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ ~349.4 g/mol) .
  • HPLC : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .
  • X-ray crystallography : Resolves steric effects of the phenoxy group .

Q. What preliminary biological assays are recommended to evaluate its anticancer potential?

  • In vitro cytotoxicity : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations .
  • Mechanistic studies : Apoptosis detection via flow cytometry (Annexin V/PI staining) and caspase-3/7 activation assays .
  • Comparative analysis : Benchmark against cisplatin or doxorubicin to assess potency .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate byproduct formation during synthesis?

  • Byproduct sources : Competing acylation at the thiazole nitrogen or oxidation of the methylthio group .
  • Optimization strategies :
  • Use protective groups (e.g., Boc for amines) during acylation .
  • Low-temperature (-20°C) reactions to suppress oxidation .
  • Real-time monitoring via TLC or in-situ IR spectroscopy to halt reactions at ~80% conversion .

Q. How do structural modifications (e.g., halogen substitution) influence bioactivity?

  • Fluorine substitution : Enhances metabolic stability and target binding (e.g., 4-fluorophenyl analogs show 2–3× higher cytotoxicity in MCF-7 cells) .
  • Methylsulfonyl vs. methylthio : Methylsulfonyl derivatives exhibit improved solubility but reduced membrane permeability .
  • Phenoxy group variations : Bulky substituents (e.g., 4-methoxy) decrease activity due to steric hindrance .

Q. What computational methods are effective for predicting binding modes with biological targets?

  • Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with kinases (e.g., EGFR) or tubulin .
  • MD simulations : GROMACS for stability analysis of ligand-target complexes over 100 ns .
  • QSAR models : Train on datasets of thiazole derivatives to predict IC₅₀ values .

Q. How should contradictory data on antimicrobial activity be resolved?

  • Case example : Discrepancies in MIC values against S. aureus (2–32 µg/mL) may arise from assay conditions (e.g., broth microdilution vs. disk diffusion) .
  • Resolution steps :
  • Standardize protocols (CLSI guidelines).
  • Validate via time-kill assays and synergy studies with β-lactams .
  • Cross-check purity (>95% HPLC) to exclude impurity-driven effects .

Methodological Guidance

Q. What strategies improve reproducibility in multi-step syntheses?

  • Detailed logs : Document reaction atmospheres (N₂ vs. air), solvent batch sources, and stirring rates .
  • Intermediate characterization : Isolate and validate each step via LC-MS before proceeding .
  • Scale-up adjustments : Replace THF with DMF for exothermic steps to prevent runaway reactions .

Q. Which in vivo models are suitable for pharmacokinetic profiling?

  • Rodent models : Sprague-Dawley rats for bioavailability studies (IV vs. oral dosing) .
  • Tissue distribution : LC-MS/MS quantification in liver/kidney homogenates .
  • Metabolite ID : High-resolution MS/MS with isotope labeling .

Q. How can stability under physiological conditions be assessed?

  • pH stability : Incubate in buffers (pH 1.2–7.4) for 24h; monitor degradation via HPLC .
  • Plasma stability : 90% loss after 6h in rat plasma suggests need for prodrug strategies .
  • Light/heat stability : Store at -80°C in amber vials to prevent thioether oxidation .

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